15-Cyclopropylpentadecanoic acid 15-Cyclopropylpentadecanoic acid
Brand Name: Vulcanchem
CAS No.: 25666-42-6
VCID: VC19680527
InChI: InChI=1S/C18H34O2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-15-16-17/h17H,1-16H2,(H,19,20)
SMILES:
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

15-Cyclopropylpentadecanoic acid

CAS No.: 25666-42-6

Cat. No.: VC19680527

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

15-Cyclopropylpentadecanoic acid - 25666-42-6

Specification

CAS No. 25666-42-6
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name 15-cyclopropylpentadecanoic acid
Standard InChI InChI=1S/C18H34O2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-15-16-17/h17H,1-16H2,(H,19,20)
Standard InChI Key CJWNNGWBMLQYOK-UHFFFAOYSA-N
Canonical SMILES C1CC1CCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Structure and Nomenclature

15-Cyclopropylpentadecanoic acid (IUPAC name: cyclopropanepentadecanoic acid) consists of a pentadecanoic acid backbone (C<sub>15</sub>H<sub>30</sub>O<sub>2</sub>) with a cyclopropane ring substituted at the terminal carbon. The cyclopropane group introduces significant steric strain, which stabilizes the molecule against enzymatic degradation and oxidative processes . The structural formula is illustrated below:

CH3(CH2)13C(CH2)2COOH\text{CH}_3(\text{CH}_2)_{13}-\text{C}(\text{CH}_2)_2\text{COOH}

This configuration is analogous to other ω-cyclopropyl fatty acids, such as 13-cyclopropyltridecanoic acid, which are known metabolites of miticides like cycloprate (hexadecyl cyclopropanecarboxylate) .

Physicochemical Properties

The cyclopropane ring profoundly influences the compound’s physical properties. Key characteristics include:

Chemical Stability

Synthesis and Manufacturing

Synthetic routes to 15-cyclopropylpentadecanoic acid typically involve cyclopropanation of unsaturated precursors or esterification of cyclopropanecarboxylic acid.

Cyclopropanation of Unsaturated Fatty Acids

A common method employs the Simmons-Smith reaction, where a diiodomethane-zinc-copper couple reacts with a double bond in pentadecenoic acid:

CH2=CH(CH2)12COOH+CH2I2Zn(Cu)Cyclopropane derivative\text{CH}_2=\text{CH}(\text{CH}_2)_{12}\text{COOH} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane derivative}

This route is favored for its regioselectivity and scalability .

Esterification and Hydrolysis

Cyclopropanecarboxylic acid can be esterified with pentadecanol, followed by saponification to yield the free acid:

Cyclopropanecarbonyl chloride+PentadecanolHexadecyl cyclopropanecarboxylateNaOH15-Cyclopropylpentadecanoic acid\text{Cyclopropanecarbonyl chloride} + \text{Pentadecanol} \rightarrow \text{Hexadecyl cyclopropanecarboxylate} \xrightarrow{\text{NaOH}} 15\text{-Cyclopropylpentadecanoic acid}

This method mirrors industrial processes for miticides like cycloprate .

Metabolic Pathways and Degradation

In biological systems, 15-cyclopropylpentadecanoic acid arises primarily as a metabolite of cycloprate. A bovine metabolism study revealed that orally administered cycloprate undergoes hydrolysis to cyclopropanecarboxylic acid (CPCA), which is subsequently elongated via β-oxidation to form ω-cyclopropyl fatty acids .

Key Metabolic Steps

  • Hydrolysis: Cycloprate is cleaved by esterases in the rumen, releasing CPCA and hexadecanol.

  • Elongation: CPCA enters fatty acid biosynthesis pathways, forming a homologous series of ω-cyclopropyl fatty acids (C<sub>8</sub>–C<sub>18</sub>).

  • Incorporation into Lipids: These acids are esterified into triacylglycerols, constituting 52–76% of radioactive residues in milk .

Excretion and Residues

In lactating cows, 65% of administered cycloprate is excreted as urinary N-(cyclopropylcarbonyl)glycine, while 6% appears in milk as triacylglycerols containing 15-cyclopropylpentadecanoic acid . Muscle tissues retain trace amounts (0.04–0.06 ppm) of O-(cyclopropylcarbonyl)carnitine, a conjugate metabolite.

Environmental Behavior and Ecotoxicology

The environmental persistence of 15-cyclopropylpentadecanoic acid is influenced by its incorporation into lipid matrices.

Degradation in Soil and Water

Analytical Methods for Detection

Chromatographic Techniques

  • High-Resolution Liquid Chromatography (HRLC): Reverse-phase C<sub>18</sub> columns with methanol-water gradients resolve ω-cyclopropyl fatty acids .

  • Thin-Layer Chromatography (TLC): Silica gel plates eluted with hexane-ether mixtures separate cycloprate derivatives from metabolites .

Spectroscopic Characterization

  • Mass Spectrometry (MS): Electron ionization (EI-MS) fragments the cyclopropane ring, producing diagnostic ions at m/z 55 (cyclopropyl) and m/z 41 (allyl) .

Applications and Industrial Relevance

Agricultural Miticides

As a metabolite of cycloprate, 15-cyclopropylpentadecanoic acid serves as a biomarker for miticide exposure in livestock and environmental monitoring .

Lipid Biochemistry

The compound’s rigid structure makes it a probe for studying membrane fluidity and lipid-protein interactions in model systems .

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